molecular formula C14H13F2N5O2 B2642725 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE CAS No. 697230-18-5

7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE

Cat. No.: B2642725
CAS No.: 697230-18-5
M. Wt: 321.288
InChI Key: WBJNSGOLQLDWHE-UHFFFAOYSA-N
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Description

7-[2-(Difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound built on the versatile 1,2,4-triazolo[1,5-a]pyrimidine (TP) scaffold, a heterocycle of significant interest in medicinal chemistry and drug discovery. The TP core is isoelectronic with the purine ring system, allowing it to function as a potential bio-isostere in the design of novel enzyme inhibitors . This specific scaffold has been extensively investigated in antiviral research, particularly as disruptors of the influenza virus RNA-dependent RNA polymerase (RdRP) by targeting the protein-protein interaction between its PA and PB1 subunits . The incorporation of the difluoromethoxy phenyl group is a common strategy in modern drug design to fine-tune a molecule's electronic properties, metabolic stability, and membrane permeability. This product is provided for research purposes to support the development of new therapeutic agents and pharmacological tools. It is intended For Research Use Only and is not for human or diagnostic use.

Properties

IUPAC Name

7-[2-(difluoromethoxy)phenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N5O2/c1-7-10(12(17)22)11(21-14(20-7)18-6-19-21)8-4-2-3-5-9(8)23-13(15)16/h2-6,11,13H,1H3,(H2,17,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBJNSGOLQLDWHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3OC(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step synthetic routes. One common approach is the reaction of 3-amino-1,2,4-triazole with dimethyl acetylenedicarboxylate, followed by cyclization and dehydration processes . The use of bases can assist in the formation of intermediates, which then undergo further reactions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Mechanism of Action

The mechanism of action of 7-[2-(DIFLUOROMETHOXY)PHENYL]-5-METHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related triazolopyrimidine derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Donors/Acceptors Key Features
7-[2-(Difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Target) 7: OCHF₂-phenyl; 5: CH₃; 6: CONH₂ C₁₅H₁₂F₂N₄O₃* ~346.3* ~3.1* 2/7* Enhanced solubility via carboxamide
ETHYL 7-(2,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7: 2,4-OCH₃-phenyl; 5: C₆H₅; 6: COOEt C₂₂H₂₂N₄O₄ 406.4 3.6 1/7 Higher lipophilicity due to ethyl ester
5-[5-(4-methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-... 5: 4-OCH₃-phenyl; 6: thiol (-SH) C₃₈H₂₈N₆O₂S 664.7 6.8* 1/6* Reactive thiol group; lower stability
7-(difluoromethyl)-5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid 7: CHF₂; 5: 4-OCH₃-phenyl; 2: COOH C₁₅H₁₁F₂N₃O₃ 319.3 2.9 2/6 Acidic group; reduced cell permeability

*Estimated based on structural analogs .

Key Observations:
  • Lipophilicity : The target compound’s XLogP3 (~3.1) is lower than the ethyl ester analog (3.6), likely due to the polar carboxamide group .
  • Solubility : Carboxamide derivatives generally exhibit better aqueous solubility than esters or carboxylic acids, favoring bioavailability .

Biological Activity

The compound 7-[2-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological contexts, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the following features:

  • Molecular Formula : C20_{20}H17_{17}F2_{2}N7_{7}O2_{2}
  • Molecular Weight : 425.4 g/mol
  • IUPAC Name : 1-[[4-(difluoromethoxy)phenyl]methyl]-5-methyl-N-[4-(2H-tetrazol-5-yl)phenyl]pyrazole-3-carboxamide

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of triazolopyrimidine derivatives. For instance, compounds similar to This compound have shown significant cytotoxicity against various cancer cell lines.

  • Case Study : In vitro tests demonstrated that related triazolopyrimidines inhibited the growth of MGC-803 cells with an IC50_{50} value of 3.91 μM. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase by regulating specific proteins associated with these processes .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria.

  • Research Findings : A study reported that triazolopyrimidine derivatives showed enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA). The compounds acted as effective biofilm disruptors and exhibited low toxicity towards macrophage host cells .

The biological mechanisms underlying the activities of this compound include:

  • DNA Intercalation : Similar compounds have been shown to intercalate DNA, leading to modifications in absorption and fluorescence spectra, indicating potential as chemotherapeutic agents .
  • Metallonuclease Activity : Certain derivatives exhibited metallonuclease-like activity in the presence of hydrogen peroxide, suggesting a dual mechanism involving oxidative stress modulation .

Efficacy Data Table

Biological ActivityCell Line/PathogenIC50_{50} Value (μM)Reference
AnticancerMGC-803 (gastric cancer)3.91
AntimicrobialMRSA-
Tubulin Polymerization InhibitionHCT116 (colon cancer)0.53

Q & A

Q. What are the critical considerations for designing a synthesis protocol for this compound?

A robust synthesis protocol must prioritize regioselectivity and yield optimization. Key steps include:

  • Reagent selection : Use fluorinated intermediates (e.g., difluoromethoxy precursors) to ensure proper functionalization of the phenyl ring .
  • Purification methods : Column chromatography or recrystallization to isolate the triazolopyrimidine core, given its sensitivity to oxidation .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or LC-MS to track intermediate formation .

Q. Which spectroscopic techniques are optimal for structural confirmation?

Multimodal characterization is recommended:

  • ¹H/¹³C NMR : To resolve the triazolopyrimidine ring system and carboxamide substituents, with attention to splitting patterns from fluorine coupling .
  • IR spectroscopy : Confirm the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and difluoromethoxy (C-O-C-F₂ vibrations) groups .
  • X-ray crystallography : For absolute stereochemical assignment, particularly if the compound forms stable crystals .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Solubility screening : Use DMSO for stock solutions and PBS or simulated biological fluids for working concentrations. Measure via UV-Vis spectroscopy .
  • Stability tests : Conduct accelerated degradation studies under varied pH (1–9) and temperatures (4–37°C), analyzed via HPLC .

Advanced Research Questions

Q. What methodologies address discrepancies in reported bioactivity data across studies?

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

  • Orthogonal assays : Validate target binding (e.g., SPR, ITC) alongside cell-based assays to distinguish direct vs. indirect effects .
  • Batch analysis : Use high-resolution mass spectrometry (HRMS) to confirm purity (>98%) and rule out degradation products .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare datasets, accounting for variables like cell line heterogeneity .

Q. How can computational modeling optimize reaction pathways for scale-up?

  • DFT calculations : Predict thermodynamic feasibility of intermediates, focusing on energy barriers for cyclization steps in the triazolopyrimidine core .
  • Process simulation : Use COMSOL Multiphysics to model heat/mass transfer in batch reactors, minimizing side reactions during exothermic steps .

Q. What strategies are effective for elucidating the compound’s environmental fate?

  • Atmospheric chemistry modeling : Track degradation products (e.g., via hydroxyl radical reactions) using computational tools like Gaussian .
  • Microcosm studies : Assess biodegradation in soil/water systems under controlled conditions, with LC-MS/MS quantification of metabolites .

Q. How can AI-driven experimental design improve structure-activity relationship (SAR) studies?

  • Generative models : Train neural networks on existing SAR data to propose novel analogs with enhanced binding affinity .
  • Active learning loops : Integrate robotic platforms for high-throughput screening, iteratively refining synthetic priorities based on real-time data .

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